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Abstract

Ocaperidone (R 79598) is a potent benzisoxazole atypical antipsychotic agent developed by
Janssen Pharmaceutica. It exhibits high affinity for both serotonin 5-HT2 and dopamine D2
receptors, a characteristic feature of many second-generation antipsychotics.[1][2] Despite
demonstrating robust antipsychotic activity in preclinical and early clinical studies, its
development was halted in Phase Il trials due to an unfavorable side-effect profile, specifically
the induction of extrapyramidal symptoms.[3] This document provides a comprehensive
technical guide on the discovery, synthesis, and pharmacological profile of ocaperidone,
intended for researchers and professionals in the field of drug development.

Discovery and Development

Ocaperidone was discovered and initially developed by Janssen Pharmaceutica in the late
1980s and early 1990s as part of their ongoing research into novel antipsychotic agents.[2] The
development aimed to improve upon existing therapies for schizophrenia by targeting both
dopaminergic and serotonergic systems. Following its initial development, the rights to
ocaperidone were licensed to the French laboratory Neuro3D, which was later acquired by the
German company Evotec in 2007.[3]

Neuro3D conducted Phase Il clinical trials to evaluate the efficacy and safety of ocaperidone
in patients with schizophrenia. One study, OCA-05, was an eight-week, double-blind, placebo-
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controlled trial with 127 patients, designed to assess the therapeutic efficacy of ocaperidone at
doses of 0.1-0.6 mg per day. While the trials demonstrated that ocaperidone had significant
antipsychotic effects, they also revealed an unacceptable level of extrapyramidal side effects,
which ultimately led to the discontinuation of its development in 2010.

Synthesis of Ocaperidone

The synthesis of ocaperidone is a convergent synthesis, which involves the preparation of two
key intermediates that are then coupled in the final step. The two main precursors are 6-fluoro-
3-(4-piperidinyl)-1,2-benzisoxazole and 3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-
a]pyrimidin-4-one.

Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

A common method for the synthesis of this intermediate is a "one-pot" reaction starting from 4-
(2,4-difluorobenzoyl)-piperidine hydrochloride. This involves an oximation reaction with
hydroxylamine hydrochloride, followed by a base-mediated cyclization to form the
benzisoxazole ring system.

Experimental Protocol: Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
This protocol is adapted from patented methods for the synthesis of this key intermediate.
e Materials:

o 4-(2,4-difluorobenzoyl)-piperidine hydrochloride

[¢]

Hydroxylamine hydrochloride

o

Potassium hydroxide (or another suitable inorganic base)

o

Methanol (or another suitable alcohol solvent)

[¢]

Concentrated hydrochloric acid

e Procedure:

o Dissolve 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in methanol.
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o Add hydroxylamine hydrochloride to the solution.

o Add potassium hydroxide to the reaction mixture.

o Heat the mixture to reflux for 5-72 hours at a temperature of 40-45 °C.

o After the reaction is complete, cool the mixture to 0-5 °C.

o Slowly add concentrated hydrochloric acid to precipitate the product.

o Maintain the temperature at 0-5 °C for 1-3 hours to ensure complete precipitation.

o Filter the solid product, wash, and dry to obtain 6-fluoro-3-(4-piperidinyl)-1,2-
benzisoxazole hydrochloride.
Synthesis of 3-(2-bromoethyl)-2,9-dimethyl-4H-
pyrido[1,2-a]pyrimidin-4-one

The synthesis of this precursor involves the construction of the pyrido[1,2-a]pyrimidin-4-one
core, followed by the introduction of the 2-bromoethyl side chain. While a specific protocol for
the bromo-derivative is not readily available in the searched literature, the synthesis of the
analogous 3-(2-chloroethyl) derivative is well-documented and can be adapted.

Experimental Protocol: Synthesis of 3-(2-chloroethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-
one (Analogous Synthesis)

This is a general procedure based on the synthesis of similar pyrido[1,2-a]pyrimidin-4-one
derivatives.

e Materials:
o A substituted 2-aminopyridine

o An appropriate B-keto ester or lactone (e.g., 2-acetyl-y-butyrolactone for the non-
dimethylated analog)

o A suitable acid or base catalyst
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o A halogenating agent (e.g., thionyl chloride for the chloro derivative, or a similar
brominating agent)

e Procedure:

o Condense the substituted 2-aminopyridine with the [3-keto ester or lactone under acidic or
basic conditions to form the pyrido[1,2-a]pyrimidin-4-one core.

o Introduce the ethyl group at the 3-position, which can be subsequently converted to the 2-
hydroxyethyl derivative.

o React the 3-(2-hydroxyethyl) derivative with a brominating agent (e.g., phosphorus
tribromide or thionyl bromide) to yield 3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-
a]pyrimidin-4-one.

Final Convergent Synthesis of Ocaperidone

The final step in the synthesis of ocaperidone is the N-alkylation of 6-fluoro-3-(4-
piperidinyl)-1,2-benzisoxazole with 3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-
one. This reaction is typically carried out in the presence of a base and a suitable solvent.

Experimental Protocol: Final Synthesis of Ocaperidone
This protocol is based on the known synthesis of the structurally related drug, risperidone.
o Materials:

o 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

[e]

3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

o

Sodium carbonate (or another suitable base)

[¢]

Potassium iodide (as a catalyst)

[¢]

A suitable solvent (e.g., acetonitrile, isopropanol, or dimethylformamide)

e Procedure:
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o Dissolve 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole in the chosen solvent.

o Add sodium carbonate and a catalytic amount of potassium iodide.

o Add 3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one to the reaction

mixture.

o Heat the mixture to reflux for several hours until the reaction is complete (monitored by

TLC or HPLC).

o After completion, cool the reaction mixture and filter off any inorganic salts.

o The crude ocaperidone can be precipitated by the addition of water or by concentrating

the solvent.

o The final product is purified by recrystallization from a suitable solvent or solvent mixture.
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Caption: Convergent synthesis pathway of ocaperidone.

Pharmacological Profile

Ocaperidone is a potent antagonist at several neurotransmitter receptors, which underlies its

antipsychotic activity and its side-effect profile.
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Receptor Binding Affinity

The in vitro receptor binding profile of ocaperidone has been extensively studied, revealing
high affinity for several key receptors implicated in the pathophysiology of schizophrenia.

Receptor Ki (nM)
Serotonin 5-HT2 0.14
al-Adrenergic 0.46
Dopamine D2 0.75
Histamine H1 1.6
o2-Adrenergic 5.4

Data sourced from Leysen et al. (1992)

Mechanism of Action

The primary mechanism of action of ocaperidone is believed to be its potent antagonism of
both dopamine D2 and serotonin 5-HT2A receptors. The blockade of D2 receptors in the
mesolimbic pathway is thought to be responsible for its effects on the positive symptoms of
schizophrenia, while its 5-HT2A receptor antagonism may contribute to its effects on negative
symptoms and a potentially lower incidence of extrapyramidal side effects compared to typical
antipsychotics.
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Caption: Ocaperidone's primary mechanism of action.
Experimental Protocol: In Vitro Receptor Binding Assay (General Methodology)

This is a generalized protocol for a competitive radioligand binding assay, a standard method
for determining the binding affinity of a compound to a specific receptor.

o Materials:

o Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or
specific brain regions).

o Aradiolabeled ligand with known high affinity for the receptor (e.qg., [3H]spiperone for D2
receptors).

o A non-labeled competing ligand for determining non-specific binding (e.g., haloperidol).
o Ocaperidone in a range of concentrations.
o Assay buffer.

o 96-well filter plates.
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o Scintillation fluid and a scintillation counter.

e Procedure:

o In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of
ocaperidone.

o For total binding wells, only the radioligand and membranes are added.

o For non-specific binding wells, the radioligand, membranes, and a high concentration of
the competing non-labeled ligand are added.

o Incubate the plate to allow the binding to reach equilibrium.

o Rapidly filter the contents of the wells and wash with cold assay buffer to separate bound
from free radioligand.

o Measure the radioactivity of the filters using a scintillation counter.
o Specific binding is calculated as the difference between total and non-specific binding.

o The concentration of ocaperidone that inhibits 50% of the specific binding (IC50) is
determined.

o The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff
equation.

In Vivo Pharmacology

In vivo studies in animal models demonstrated that ocaperidone is a potent antagonist of both
dopamine and serotonin agonist-induced behaviors. For example, it was shown to be very
effective in inhibiting apomorphine-induced stereotypy in rats, a common model for D2 receptor
antagonism. The ratio of the dose required to induce catalepsy (a model for extrapyramidal
side effects) to the dose required to inhibit apomorphine-induced behavior was higher for
ocaperidone than for haloperidol, suggesting a potentially better side-effect profile.
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In Vivo Effect (Rats) ED50 (mgl/kg)
Inhibition of Apomorphine-induced Behavior 0.014 - 0.042
Inhibition of Tryptamine-induced Behavior 0.011 - 0.064

Data sourced from Megens et al. (1992)

Experimental Protocol: In Vivo Assessment of Antipsychotic Activity (General Methodology)

This protocol describes a general workflow for assessing the in vivo efficacy of a potential
antipsychotic drug in a rodent model.
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Caption: General workflow for in vivo antipsychotic testing.

Conclusion

Ocaperidone is a potent atypical antipsychotic that showed significant promise in its early
stages of development due to its high affinity for both dopamine D2 and serotonin 5-HT2
receptors. Its convergent synthesis is an efficient method for its production. However, the
emergence of unacceptable extrapyramidal side effects in Phase Il clinical trials led to the
cessation of its development. The story of ocaperidone serves as an important case study in
drug development, highlighting the critical need to balance efficacy with a tolerable side-effect
profile. The detailed synthetic and pharmacological data presented here can serve as a
valuable resource for researchers working on the development of novel antipsychotic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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